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molecular formula C13H13N B073849 2-methyl-N-phenylaniline CAS No. 1205-39-6

2-methyl-N-phenylaniline

Cat. No. B073849
M. Wt: 183.25 g/mol
InChI Key: JTMODJXOTWYBOZ-UHFFFAOYSA-N
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Patent
US06291442B1

Procedure details

2-Bromotoluene (2 mmol) is heated to 230° C. for 6 hours with aniline (20 mmol) in the presence of [(C6H5)2PCH2]2Ni(CO)2 (0.2 mmol) using ethanol (1.2 mL) as the solvent in a sealed tube to form 2-anilinotoluene. 2-Anilinotoluene is oxidized with potassium permaganate in water to form 2-anilinobenzoic acid. (See Cramer, et al., J. Org. Chem. (1975), 40:2267).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
[Compound]
Name
[(C6H5)2PCH2]2Ni(CO)2
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[NH:9]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
20 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
[(C6H5)2PCH2]2Ni(CO)2
Quantity
0.2 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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